6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
CAS No.: 902623-52-3
Cat. No.: VC7720615
Molecular Formula: C25H18FNO4
Molecular Weight: 415.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902623-52-3 |
|---|---|
| Molecular Formula | C25H18FNO4 |
| Molecular Weight | 415.42 |
| IUPAC Name | 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
| Standard InChI | InChI=1S/C25H18FNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2 |
| Standard InChI Key | ZYDKFETTZARCTP-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Introduction
The compound 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one is a complex organic molecule belonging to the dioxinoquinoline class. It features a unique structure with a fluorobenzoyl group and a benzyl group, which are crucial for its potential biological and chemical properties. This compound is of interest in both academic and industrial research due to its intricate molecular structure and potential applications in medicinal chemistry.
Synthesis
The synthesis of 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one likely involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this exact compound are not well-documented, analogs suggest a general strategy that may include:
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Cyclization Reactions: To form the dioxinoquinoline core.
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Acylation Reactions: To introduce the fluorobenzoyl group.
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Alkylation Reactions: To attach the benzyl group.
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity during these synthetic steps.
Chemical Reactivity
This compound can undergo various chemical reactions, including modifications to enhance its biological activity or alter its pharmacokinetic properties. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to characterize its structure and confirm its purity.
Biological Activity
The mechanism of action for compounds like 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one often involves interactions with specific biological targets such as enzymes or receptors. Their unique structural features allow them to act as enzyme inhibitors or modulators.
Research Findings
Research into similar compounds suggests that their mechanisms often involve complex interactions at the molecular level, leading to significant biological effects. The relationship between molecular structure and biological activity makes these compounds valuable subjects for ongoing research in medicinal chemistry and drug development.
Applications
These compounds are primarily of interest in medicinal chemistry for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development, particularly in areas where enzyme modulation is crucial.
Data Tables
Given the lack of specific data for 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one, we can infer properties from related compounds:
| Property | Related Compound | Value |
|---|---|---|
| Molecular Formula | C20H15ClFNO3 (analog) | - |
| Molecular Weight | Approximately 350-400 g/mol | - |
| Melting Point | Around 150°C (similar compounds) | - |
| Synthesis Method | Multi-step organic reactions | - |
| Biological Activity | Potential enzyme inhibitor/modulator | - |
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